Product packaging for Octadec-17-YN-1-OL(Cat. No.:CAS No. 87640-08-2)

Octadec-17-YN-1-OL

Cat. No.: B3058080
CAS No.: 87640-08-2
M. Wt: 266.5 g/mol
InChI Key: DECQPLALTVMKDO-UHFFFAOYSA-N
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Description

Contextualization within Long-Chain Acetylenic Alcohols Research

Long-chain alcohols, generally defined as aliphatic alcohols with carbon chains of six or more carbons, are ubiquitous in both natural and industrial settings gerli.comresearchgate.netresearchgate.net. They serve as integral components in lipids, waxes, surfactants, and are found in various biological systems gerli.com. Acetylenic alcohols, a subclass that incorporates one or more carbon-carbon triple bonds (alkyne functionalities), have also garnered significant scientific interest. These compounds are found in nature, notably in marine organisms such as sponges, where they have demonstrated biological activities, including growth inhibition and cytotoxic effects mmsl.cz.

Octadec-17-YN-1-OL, with its eighteen-carbon chain and terminal alkyne, fits squarely within this category of long-chain acetylenic alcohols. The eighteen-carbon chain length is significant, as it mirrors that of common fatty acids like stearic acid and is relevant in biological contexts, with related eighteen-carbon structures like 17-octadecynoic acid (17-ODYA) being used as palmitate mimetics in proteomic studies nih.gov. While extensive dedicated research on this compound itself might be specialized, its structure positions it as a key building block for more complex molecules, particularly in areas like biochemical probe synthesis nih.gov.

Significance of Terminal Alkyne and Primary Alcohol Functionalities in Organic Synthesis

The synthetic utility of this compound stems directly from the distinct and complementary reactivities of its terminal alkyne and primary alcohol functionalities.

Terminal Alkyne Functionality: The terminal alkyne (–C≡CH) is a highly reactive functional group numberanalytics.com. The hydrogen atom attached to the sp-hybridized carbon is notably acidic (pKa ≈ 25 for acetylene) numberanalytics.commsu.edu. This acidity allows for facile deprotonation by strong bases to form nucleophilic acetylide anions. These anions are powerful nucleophiles that readily participate in SN2 reactions with alkyl halides, enabling the extension of carbon chains and the formation of new carbon-carbon bonds msu.edulibretexts.orgmasterorganicchemistry.com. Furthermore, terminal alkynes undergo a variety of addition reactions, including hydrogenation to form alkenes or alkanes, hydration to yield methyl ketones (via enols), and cycloaddition reactions, providing access to diverse cyclic and acyclic structures numberanalytics.comlibretexts.orgmasterorganicchemistry.comlibretexts.org. Oxidative cleavage of terminal alkynes offers a route to carboxylic acids and carbon dioxide libretexts.orgmasterorganicchemistry.com.

Primary Alcohol Functionality: The primary alcohol (–CH₂OH) is another fundamental functional group in organic synthesis libretexts.orgpressbooks.pub. Primary alcohols are readily oxidized to form aldehydes, which can be further oxidized to carboxylic acids libretexts.orgsavemyexams.comphysicsandmathstutor.com. They can also undergo dehydration reactions, typically catalyzed by acids at elevated temperatures, to yield alkenes libretexts.orgphysicsandmathstutor.comlibretexts.org. Under different conditions (lower temperatures, excess alcohol), ether formation can occur. Moreover, the hydroxyl group can be converted into a better leaving group (e.g., by protonation or tosylation), facilitating nucleophilic substitution reactions to form alkyl halides or other derivatives pressbooks.pubphysicsandmathstutor.comlibretexts.org. Esterification is also a common transformation for primary alcohols libretexts.org.

The presence of both these functionalities on a long aliphatic chain makes this compound a versatile synthon, allowing for selective modification at either end or sequential reactions involving both groups, thereby facilitating the construction of complex molecular architectures.

Current Research Trajectories and Open Questions Pertaining to this compound

Current research involving this compound primarily utilizes it as a specialized building block. For instance, it has been employed in the synthesis of fluorogenic peptides designed to study the activity and substrate specificity of depalmitoylases, enzymes involved in protein deacylation nih.gov. This application highlights its role in creating sophisticated molecular probes for biochemical and pharmacological investigations. The synthesis of this compound itself has been described, often starting from precursors like 1-bromopentadecane (B48590) via established methods for introducing terminal alkyne functionalities nih.gov.

Open questions and future research trajectories for this compound likely revolve around expanding its application scope. This could include:

Advanced Organic Synthesis: Utilizing its bifunctionality in more complex total syntheses of natural products or pharmaceuticals.

Materials Science: Investigating its potential incorporation into polymers or self-assembling monolayers, leveraging the long chain and reactive ends.

Bioconjugation: Developing novel strategies for attaching biomolecules or creating functionalized surfaces.

Medicinal Chemistry: Exploring derivatives for potential therapeutic applications, building upon the known biological activities of other acetylenic alcohols mmsl.cz.

The compound's structure offers a platform for diverse chemical transformations, making it a subject of interest for researchers seeking to build complex molecules with tailored properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H34O B3058080 Octadec-17-YN-1-OL CAS No. 87640-08-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

octadec-17-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h1,19H,3-18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECQPLALTVMKDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCCCCCCCCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80529365
Record name Octadec-17-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80529365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87640-08-2
Record name Octadec-17-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80529365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Advanced Functionalization of Octadec 17 Yn 1 Ol

Reactions at the Terminal Alkyne Moiety

The terminal alkyne group is a highly reactive functionality that can participate in numerous carbon-carbon bond-forming reactions and functional group interconversions.

Cross-Coupling Reactions (e.g., Sonogashira, Click Chemistry)

The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org For instance, Octadec-17-yn-1-ol has been used in a bis-Sonogashira cross-coupling reaction with 1,4-dibromobenzene (B42075), catalyzed by PdCl2(PPh3)2, to synthesize long-chain, phenylene-modified 1,ω-diols. researchgate.net The reaction is valued for its mild conditions, often proceeding at room temperature. wikipedia.org

Click chemistry, a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts, prominently features the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction would allow for the efficient coupling of this compound with various azide-containing molecules to form stable triazole linkages.

Table 1: Examples of Cross-Coupling Reactions with Terminal Alkynes

Reaction TypeCatalyst SystemCoupling PartnerProduct TypeReference
SonogashiraPalladium/CopperAryl/Vinyl HalidesAryl/Vinyl Alkynes wikipedia.orglibretexts.org
SonogashiraPdCl2(PPh3)2/TBAF1,4-dibromobenzenePhenylene-modified diol researchgate.net
Click Chemistry (CuAAC)Copper(I)Azides1,2,3-TriazolesN/A

Hydrogenation and Reduction Strategies to Alkenes and Alkanes

The triple bond of this compound can be selectively reduced to either an alkene or a fully saturated alkane.

To Alkanes: Complete hydrogenation to the corresponding alkane, octadecan-1-ol, can be achieved using catalysts like palladium on carbon (Pd/C) or platinum. chemistrysteps.comlumenlearning.comlibretexts.org

To Cis-Alkenes: Partial hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline), results in the syn-addition of hydrogen, yielding the corresponding cis-alkene (Z-octadec-17-en-1-ol). chemistrysteps.comlumenlearning.comlibretexts.org Another catalyst for this transformation is P-2 catalyst (nickel boride). chemistrysteps.com

To Trans-Alkenes: The reduction of the alkyne to a trans-alkene (E-octadec-17-en-1-ol) can be accomplished through a dissolving metal reduction, using sodium or lithium in liquid ammonia. chemistrysteps.comlumenlearning.commasterorganicchemistry.com This reaction proceeds via a radical anion intermediate. chemistrysteps.com

Table 2: Reduction Strategies for Terminal Alkynes

Desired ProductReagents/CatalystStereochemistryReference
AlkaneH2, Pd/C or PtN/A chemistrysteps.comlumenlearning.com
Cis-AlkeneH2, Lindlar's CatalystSyn-addition chemistrysteps.comlumenlearning.com
Trans-AlkeneNa or Li in liquid NH3Anti-addition chemistrysteps.commasterorganicchemistry.com

Hydrofunctionalization Reactions (e.g., Hydration, Hydroboration)

Hydrofunctionalization reactions involve the addition of an H-X molecule across the triple bond.

Hydration: The hydration of terminal alkynes, one of the oldest known transformations, involves the addition of water across the triple bond to initially form an enol, which then tautomerizes to the more stable ketone. nih.gov This reaction is typically catalyzed by mercury salts, though greener alternatives are being developed.

Hydroboration: The hydroboration of terminal alkynes, followed by oxidation, is a valuable method for the synthesis of aldehydes. chinesechemsoc.org Reagents like pinacolborane (HBpin) can be used, often with cobalt or copper catalysts, to achieve anti-Markovnikov addition of the boron moiety. nih.govchinesechemsoc.org Subsequent oxidation with hydrogen peroxide and a base yields the corresponding aldehyde.

Other Hydrofunctionalizations: A variety of other hydrofunctionalization reactions are known for terminal alkynes, including hydroalkylation, which can be achieved using copper catalysis to form E-alkenes. nih.govresearchgate.net

Halogenation of the Alkyne

Terminal alkynes can undergo halogenation to produce haloalkynes. masterorganicchemistry.comchemistrysteps.com Direct oxidative halogenation can be achieved using reagents like potassium iodide (KI) or sodium bromide (NaBr) as the halogen source, in the presence of an oxidant such as chloramine-B, to yield 1-iodoalkynes and 1-bromoalkynes, respectively. thieme-connect.com Enzymatic halogenation of terminal alkynes has also been reported, offering a chemo- and regioselective method for producing haloalkynes. acs.orgnih.gov The addition of one equivalent of a halogen like Cl2 or Br2 across the triple bond results in a trans-dihaloalkene, while two equivalents lead to a tetrahaloalkane. masterorganicchemistry.com

Alkyne Metathesis and Enyne Metathesis

Alkyne metathesis is a reaction that redistributes alkyne fragments, catalyzed by metal carbenes. Enyne metathesis is a related, powerful reaction that occurs between an alkyne and an alkene to form a 1,3-diene, typically catalyzed by ruthenium carbene complexes like the Grubbs catalyst. organic-chemistry.orgbeilstein-journals.orgresearchgate.net The reaction is driven by the formation of a stable conjugated diene system. organic-chemistry.org Ene-yne cross-metathesis (EYCM) with ethylene (B1197577) is a particularly useful method for generating conjugated dienes with terminal methylene (B1212753) groups. beilstein-journals.orgmdpi.com

Transformations of the Primary Alcohol Functionality

The primary alcohol group in this compound can undergo a variety of transformations, including oxidation, esterification, and etherification, providing another handle for molecular diversification.

Oxidation: Primary alcohols can be oxidized to aldehydes or further to carboxylic acids. savemyexams.comchemguide.co.ukwikipedia.org "Weak" oxidizing agents like pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions for a Swern oxidation will stop at the aldehyde stage. masterorganicchemistry.com "Strong" oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4, Jones reagent) will oxidize the primary alcohol all the way to a carboxylic acid. wikipedia.orgmasterorganicchemistry.com The oxidation of long-chain alcohols to aldehydes is also a known biological process, often carried out by long-chain-alcohol oxidases. wikipedia.org

Esterification: The primary alcohol can react with carboxylic acids or their derivatives to form esters. This Fischer esterification is often catalyzed by strong acids. csic.es Alternatively, various metal salts, such as ferric chloride hexahydrate, have been shown to be effective catalysts for the esterification of long-chain alcohols with long-chain fatty acids. oup.comacs.org

Etherification: Ethers can be formed from the primary alcohol, for example, through reaction with alkyl halides (Williamson ether synthesis) or by direct etherification with other alcohols or alkenes under acidic conditions. researchgate.netresearchgate.net For example, H-Beta zeolites have been shown to be selective catalysts for the etherification of biomass-based alcohols with 1-octene. researchgate.net

Table 3: Transformations of the Primary Alcohol Functionality

Reaction TypeReagents/ConditionsProductReference
Oxidation (to Aldehyde)PCC, DMP, or Swern OxidationAldehyde masterorganicchemistry.com
Oxidation (to Carboxylic Acid)KMnO4 or H2CrO4Carboxylic Acid wikipedia.orgmasterorganicchemistry.com
EsterificationCarboxylic Acid, Acid Catalyst (e.g., H2SO4, FeCl3·6H2O)Ester oup.comacs.org
EtherificationAlkyl Halide (Williamson) or Alcohol/Alkene with Acid CatalystEther researchgate.netresearchgate.net

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol group of this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. chemguide.co.uk The terminal alkyne typically remains inert under these conditions.

Partial Oxidation to Aldehydes: To achieve partial oxidation to the corresponding aldehyde, octadec-17-yn-1-al, milder oxidizing agents are required. chemguide.co.uk Reagents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this transformation. nih.govlibretexts.org The reaction with PCC is typically carried out in a solvent like dichloromethane. libretexts.org DMP offers advantages such as higher yields and milder, non-acidic conditions. libretexts.org Another common method is the Swern oxidation, which utilizes oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO) at low temperatures. google.com To prevent over-oxidation, the aldehyde product is often removed from the reaction mixture as it forms, for instance by distillation. chemguide.co.uk

Full Oxidation to Carboxylic Acids: For the complete oxidation to the carboxylic acid, octadec-17-ynoic acid, stronger oxidizing agents are necessary. chemguide.co.uk Common reagents for this include chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or sodium/potassium dichromate (Na₂Cr₂O₇/K₂Cr₂O₇) in aqueous sulfuric acid. libretexts.orgstackexchange.comlibretexts.org The reaction is typically performed by heating the alcohol under reflux with an excess of the oxidizing agent to ensure the reaction proceeds to completion. chemguide.co.uklibretexts.org This process first forms the aldehyde, which is then further oxidized to the carboxylic acid. libretexts.org Alternative modern methods utilize catalysts like Fe(NO₃)₃·9H₂O/TEMPO with oxygen or air as the oxidant. organic-chemistry.org

TransformationProductReagentsConditions
Partial OxidationOctadec-17-yn-1-alPyridinium chlorochromate (PCC)Dichloromethane (CH₂Cl₂)
Partial OxidationOctadec-17-yn-1-alDess-Martin periodinane (DMP)Dichloromethane (CH₂Cl₂)
Partial OxidationOctadec-17-yn-1-alSwern Oxidation (Oxalyl chloride, DMSO, base)Low temperature (e.g., -70°C)
Full OxidationOctadec-17-ynoic acidPotassium dichromate (K₂Cr₂O₇), Sulfuric acid (H₂SO₄)Heat under reflux
Full OxidationOctadec-17-ynoic acidChromium trioxide (CrO₃), Sulfuric acid (H₂SO₄) (Jones Reagent)Acetone

Conversion to Halides and Other Leaving Groups

The hydroxyl group of this compound can be readily converted into a halide or another good leaving group, such as a tosylate. This functionalization is a crucial step for subsequent nucleophilic substitution reactions.

Conversion to Halides: The primary alcohol can be transformed into an alkyl bromide using reagents like phosphorus tribromide (PBr₃). yale.edu Similarly, thionyl chloride (SOCl₂) can be used for conversion to the corresponding alkyl chloride. These reactions provide the halo-derivatives, 1-bromo-octadec-17-yne and 1-chloro-octadec-17-yne, respectively, which are valuable intermediates for introducing new functionalities via Sₙ2 reactions. masterorganicchemistry.com

Conversion to Tosylates: A common method to create an excellent leaving group is the conversion of the alcohol to a tosylate. This is achieved by reacting this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine (B92270). The pyridine neutralizes the HCl byproduct generated during the reaction. The resulting product, octadec-17-yn-1-yl tosylate, is highly susceptible to displacement by a wide range of nucleophiles. yale.edu

ProductReagentByproduct/Base
1-Bromo-octadec-17-ynePhosphorus tribromide (PBr₃)Phosphorous acid (H₃PO₃)
1-Chloro-octadec-17-yneThionyl chloride (SOCl₂)Sulfur dioxide (SO₂), Hydrogen chloride (HCl)
Octadec-17-yn-1-yl tosylatep-Toluenesulfonyl chloride (TsCl)Pyridine (as base)

Ether and Ester Formation

Ether Formation: The most versatile method for preparing unsymmetrical ethers from this compound is the Williamson ether synthesis. libretexts.org This two-step Sₙ2 reaction first involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. libretexts.org This highly nucleophilic alkoxide is then reacted with a primary alkyl halide (e.g., iodomethane, ethyl bromide) to yield the desired ether. Because the reaction proceeds via an Sₙ2 mechanism, it is most efficient with unhindered primary halides. masterorganicchemistry.comlibretexts.org For industrial synthesis of simple symmetrical ethers, direct acid-catalyzed dehydration of primary alcohols can be used, though this is less suitable for producing unsymmetrical ethers due to the formation of product mixtures. masterorganicchemistry.com

Ester Formation: Esters are commonly synthesized from this compound through Fischer esterification. wikipedia.org This method involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid. byjus.comchemguide.co.uk The reaction is an equilibrium process. chemguide.co.uk To drive the reaction toward the ester product, Le Châtelier's principle can be applied, for instance, by using an excess of one reactant or by removing the water formed during the reaction. wikipedia.org The resulting esters, such as octadec-17-yn-1-yl acetate (from acetic acid), often have characteristic fragrances. wikipedia.org

Derivatization to Other Functional Groups (e.g., Nitriles)

The functional groups of this compound can be converted into a variety of other functionalities. A notable example is the synthesis of the corresponding nitrile, 1-cyano-octadec-17-yne (also known as 18-nonadecynenitrile).

This transformation is typically achieved in a two-step sequence. First, the hydroxyl group of the alcohol is converted into a good leaving group, as described in section 3.2.2. For example, the alcohol is reacted with PBr₃ to form 1-bromo-octadec-17-yne. yale.edu In the second step, the resulting alkyl halide undergoes a nucleophilic substitution reaction with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), usually in a polar aprotic solvent like DMSO. The cyanide ion (CN⁻) acts as the nucleophile, displacing the bromide and forming the C-C bond of the nitrile. This synthesis extends the carbon chain by one carbon atom.

Derivatization for Specific Research Applications

The unique bifunctional nature of this compound makes it a valuable starting material for synthesizing specialized molecular tools for biochemical and pharmacological research.

Lipid Prodrugs: In the development of long-acting antiretroviral therapies, this compound has been used as a lipid-based delivery vehicle for the HIV drug Tenofovir (TFV). nih.gov The terminal alkyne was found to resist metabolic oxidation by cytochrome P450 enzymes. nih.govmolaid.com Researchers synthesized an ether-linked derivative by coupling this compound to Tenofovir, which resulted in a prodrug with significantly enhanced metabolic stability and a nine-fold increase in anti-HIV potency compared to a methylene-linked version. nih.gov

Mitochondrial Probes: this compound serves as a precursor for synthesizing probes to study lipid metabolism and its role in disease. Specifically, it was a key intermediate in the synthesis of (2S,3R)-2-aminooctadec-17-yn-3-ol (alkyne-doxSA). uzh.ch This molecule is an alkyne-containing analog of 1-deoxysphinganine, a lipid implicated in the pathology of type 2 diabetes and the rare genetic neuropathy HSAN1. uzh.ch By tagging the lipid with an alkyne, researchers could trace its metabolism and discovered that it localizes to mitochondria, leading to mitochondrial fragmentation and dysfunction. uzh.ch The alkyne handle allows for "click chemistry" reactions, enabling the visualization and tracking of the lipid within cells.

Synthesis of Bolaamphiphiles: this compound has been employed as a starting material in the synthesis of phenylene-modified, long-chain 1,ω-diols, which are precursors to bolaamphiphiles. researchgate.net In this research, it was used in a bis-Sonogashira cross-coupling reaction with 1,4-dibromobenzene, catalyzed by a palladium complex, to construct the long-chain diol framework. researchgate.net


Computational Studies and Theoretical Investigations of Octadec 17 Yn 1 Ol

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. rasayanjournal.co.ingithub.io It is well-suited for investigating the properties of organic molecules like Octadec-17-yn-1-ol. DFT methods are used to calculate energies, geometries, and a wide range of electronic and spectroscopic properties. rsc.orgresearchgate.net

The first step in most computational studies is to determine the molecule's most stable three-dimensional structure, a process known as geometry optimization. For a long-chain molecule like this compound, this is complicated by the existence of numerous conformers due to rotation around its many single bonds.

Computational methods can systematically explore the conformational space to identify low-energy structures. soton.ac.ukwhiterose.ac.uk DFT calculations, often using hybrid functionals like B3LYP or PBE0 and basis sets such as 6-31G* or def2-TZVP, can accurately predict bond lengths, bond angles, and dihedral angles for each conformer. rsc.org The long alkyl chain is expected to favor a linear, staggered arrangement to minimize steric hindrance, but the terminal functional groups introduce specific conformational preferences. For instance, the orientation of the hydroxyl group relative to the carbon chain is a key conformational feature. rsc.org An extensive analysis would identify the global minimum energy structure as well as other low-energy conformers that may be present in a sample at room temperature. soton.ac.uk

Table 1: Predicted Optimized Geometrical Parameters for Key Functional Groups of this compound This table presents hypothetical data based on typical values from DFT calculations on similar molecules.

ParameterBond/AnglePredicted Value
Bond LengthC≡C~1.21 Å
Bond Length≡C-H~1.07 Å
Bond LengthC-O (of C-OH)~1.43 Å
Bond LengthO-H~0.97 Å
Bond AngleC-C≡C~179°
Bond AngleC-O-H~109°
Dihedral AngleH-O-C1-C2~60° (gauche) or ~180° (anti)

The electronic properties of this compound dictate its reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pearson.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. dergipark.org.tr The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. dergipark.org.tr A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. dergipark.org.tr For this compound, the HOMO is likely to have significant contributions from the electron-rich pi-system of the alkyne and the lone pairs of the hydroxyl oxygen, while the LUMO would be the corresponding anti-bonding orbitals.

Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. rsc.org The MEP map visually identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. dergipark.org.trmdpi.com For this compound, the MEP would show a region of high negative potential around the electronegative oxygen atom of the hydroxyl group and the π-cloud of the alkyne, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, marking it as a site for nucleophilic interaction. nih.gov

Table 2: Predicted Electronic Properties of this compound This table presents hypothetical data based on typical values from DFT calculations on similar molecules.

PropertyPredicted Value (eV)Implication
HOMO Energy~ -6.8Electron-donating capability (oxidation potential)
LUMO Energy~ 1.5Electron-accepting capability (reduction potential)
HOMO-LUMO Gap (ΔE)~ 8.3High kinetic stability, low reactivity

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. aip.org By calculating these frequencies for an optimized geometry, a theoretical spectrum can be generated. Comparing this to an experimental spectrum helps to confirm the structure and assign specific vibrational modes to the observed peaks. nih.gov

For this compound, key vibrational modes are associated with its functional groups. The terminal alkyne gives rise to a characteristic C≡C stretching vibration, typically found in the "silent" region of the vibrational spectrum where few other groups absorb (around 2100-2150 cm⁻¹), and a sharp ≡C-H stretch at higher wavenumbers (around 3300 cm⁻¹). aip.orgchemrxiv.org The hydroxyl group exhibits a strong, broad O-H stretching band (typically 3200-3600 cm⁻¹) and a C-O stretching vibration (1000-1260 cm⁻¹). scispace.com Computational methods can accurately predict these frequencies, although a scaling factor is often applied to correct for anharmonicity and other systematic errors in the calculation. nih.gov

Table 3: Correlation of Key Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound This table presents hypothetical data based on typical values for the specified functional groups.

Vibrational ModeFunctional GroupCalculated (Harmonic) Frequency RangeExpected Experimental Frequency Range
O-H Stretch-OH3550 - 38003200 - 3600 (Broad)
≡C-H Stretch-C≡C-H3400 - 3450~3300 (Sharp)
C-H Stretch (Aliphatic)-CH₂-3000 - 31002850 - 2960
C≡C Stretch-C≡C-H2200 - 23002100 - 2150 (Weak)
C-O Stretch-CH₂-OH1050 - 11501000 - 1260

DFT is a powerful tool for investigating the pathways of chemical reactions. rsc.orgacs.org By mapping the potential energy surface, chemists can identify the minimum energy path from reactants to products. This involves locating and characterizing not only the stable reactants and products but also the high-energy transition state (TS) structures that connect them. nih.gov The energy of the transition state determines the activation energy barrier of the reaction, which governs the reaction rate.

For this compound, DFT could be used to study various reactions, such as the oxidation of the alcohol to an aldehyde mdpi.com, esterification of the hydroxyl group, or addition reactions across the alkyne triple bond. nih.gov For example, in studying the mechanism of an acid-catalyzed esterification, calculations would identify the structures and energies of protonated intermediates, the tetrahedral intermediate formed by nucleophilic attack, and the transition states for each step. Such studies provide detailed mechanistic insights that are often difficult to obtain through experiment alone. mdpi.com

Vibrational Frequency Analysis and Spectroscopic Correlations

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT is excellent for studying static structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.gov This is particularly important for a long, flexible molecule like this compound, which has a vast and complex conformational landscape. rsc.orgrsc.org

Quantum Chemical Calculations for Reactivity Predictions

Beyond HOMO-LUMO analysis, quantum chemical calculations provide a suite of descriptors that can predict molecular reactivity with greater nuance. mdpi.comscience.gov These reactivity descriptors are derived from the principles of conceptual DFT. rasayanjournal.co.in

Key descriptors include:

Chemical Potential (μ): Related to the "escaping tendency" of electrons from the system.

Global Hardness (η) and Softness (S): Hardness measures the resistance to change in electron distribution; softness is its inverse. dergipark.org.tr A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap.

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons, acting as an electrophile. rasayanjournal.co.in

Fukui Functions (f(r)): These functions identify the specific atoms within a molecule that are most susceptible to nucleophilic attack, electrophilic attack, or radical attack.

For this compound, these calculations would precisely pinpoint the most reactive sites. The Fukui functions would likely confirm that the terminal alkyne carbon atoms and the hydroxyl oxygen are the primary sites for electrophilic attack, while the acidic hydroxyl proton is the most probable site for nucleophilic attack. These theoretical predictions provide a robust framework for understanding and predicting the chemical behavior of the molecule.

Theoretical Studies on Intermolecular Interactions

The intermolecular forces of this compound, a long-chain alkynol, are primarily governed by a combination of hydrogen bonding and van der Waals interactions. Due to its bifunctional nature, possessing both a hydroxyl (-OH) group and a terminal alkyne (C≡C-H) group, this molecule can participate in several distinct types of non-covalent interactions that dictate its macroscopic properties and behavior in condensed phases. Computational studies on analogous long-chain alcohols and terminal alkynes provide significant insight into the nature and strength of these interactions.

The primary and most dominant intermolecular interaction for this compound is the classical hydrogen bond formed between the hydroxyl groups of neighboring molecules. The hydrogen atom of the -OH group acts as a hydrogen bond donor, while the oxygen atom can act as a hydrogen bond acceptor. mdpi.com This leads to the formation of extended hydrogen-bonded networks, a characteristic feature of long-chain alcohols. researchgate.net Molecular dynamics simulations on various linear alcohols have shown that these hydrogen bond networks are crucial in determining the structural organization of the molecules in the liquid state. researchgate.net

In addition to the conventional O-H···O hydrogen bonds, the terminal alkyne group of this compound introduces the possibility of weaker, yet significant, C-H···π and C-H···O hydrogen bonds. The terminal hydrogen atom on the sp-hybridized carbon is sufficiently acidic to act as a hydrogen bond donor. Theoretical and spectroscopic studies have revealed that terminal alkynes can form hydrogen bonds with oxygen-containing solvents, leading to substantial redshifts (50-100 cm⁻¹) in the C-H stretching frequency. chemrxiv.orgacs.orgnih.gov This interaction is not purely electrostatic; it involves significant contributions from bond polarization and charge transfer. chemrxiv.orgacs.orgnih.gov Quantum mechanical studies on terminal alkynes have also described a cooperative effect in C-H···π hydrogen bond networks, where the interaction energy increases compared to isolated contacts, topologically paralleling the behavior of hydroxyl groups. rsc.org

Theoretical models, such as Symmetry-Adapted Perturbation Theory (SAPT), have been used to decompose the interaction energies in alcohol dimers into their fundamental components: electrostatic, exchange, induction, and dispersion. For analogous systems like n-octanol, such analyses reveal the distinct contributions of hydrogen bonding and hydrophobic interactions. mdpi.com

The following table summarizes the key intermolecular interactions expected for this compound based on theoretical studies of related compounds.

Interaction TypeParticipating GroupsRelative StrengthKey Characteristics
Hydrogen Bond O-H ··· OStrongHighly directional; primary driver of self-assembly and network formation. mdpi.comresearchgate.net
Hydrogen Bond C-H ··· O/πWeak to ModerateInvolves the terminal alkyne proton; characterized by significant C-H vibrational frequency shifts. chemrxiv.orgacs.orgnih.govrsc.org
Van der Waals Forces Alkyl Chains (CH₂/CH₃)Weak (cumulatively significant)Non-directional; crucial for chain packing and overall cohesion. aip.org

Further computational analysis using methods like Density Functional Theory (DFT) and molecular dynamics simulations on this compound itself would be necessary to provide precise quantitative data on interaction energies and geometric parameters for its specific molecular arrangements. However, the foundational principles derived from studies on simpler, related molecules provide a robust framework for understanding its intermolecular behavior. For instance, the vibrational frequency shifts of the terminal alkyne's C-H bond upon hydrogen bonding with oxygen-containing solvents have been computationally and experimentally verified for other alkynes, and similar behavior can be anticipated for this compound. chemrxiv.orgacs.orgnih.gov

The table below presents representative data from computational studies on terminal alkynes, illustrating the calculated frequency shifts upon hydrogen bonding, which serves as a proxy for the interaction strength.

SolventLewis BasicityExperimental C-H Frequency Shift (cm⁻¹)Calculated C-H Frequency Shift (cm⁻¹)
DMSOHigh-50 to -100Quantitative agreement with experiment when including bond polarization and charge transfer. chemrxiv.orgacs.org
Oxygen-containing solventsVariesCorrelates with Lewis basicityShifts are larger than predicted by electrostatic effects (Stark effect) alone. chemrxiv.orgacs.orgnih.gov

Role in Materials Science and Polymer Chemistry Research

Precursor for Long-Chain Amphiphiles and Bolalipids

Octadec-17-yn-1-ol serves as a foundational component in the synthesis of sophisticated amphiphilic molecules, including long-chain amphiphiles and bolalipids nih.govbeilstein-journals.orgresearchgate.netresearchgate.net. Its long hydrocarbon chain provides essential lipophilicity, while the terminal alkyne and hydroxyl groups offer sites for further chemical elaboration. A significant application involves its use as a starting material in Sonogashira cross-coupling reactions. For instance, it is reacted with 1,4-dibromobenzene (B42075) to yield phenylene-modified diols, which are subsequently processed into bolalipids, such as PC-C18pPhC18-PC beilstein-journals.orgresearchgate.netresearchgate.net. These synthesized bolalipids are known for their self-assembly capabilities, forming structures like nanofibres and disk-like aggregates, which are of interest for membrane studies and biomaterial design beilstein-journals.orgresearchgate.net.

Table 5.1: Synthesis of Bolalipids and Amphiphiles Using this compound

Bolalipid/Amphiphile TypeSynthesis Approach Using this compoundKey Features/Self-AssemblyAssociated Research
Phenylene-modified Bolalipids (e.g., PC-C18pPhC18-PC)Bis-Sonogashira cross-coupling with 1,4-dibromobenzene, followed by functionalizationForms nanofibres, disk-like aggregates; potential for membrane stabilization beilstein-journals.orgresearchgate.netresearchgate.net
Tenofovir (TFV) Prodrug AnaloguesIncorporated as lipid chain (intermediate 8c) in prodrug synthesisEnhanced lipophilicity, improved pharmacokinetic properties, metabolic stability nih.govgoogle.comresearchgate.net
Functionalized lipid probes (e.g., QStE)Used as a lipid chain component; alkyne for click chemistry conjugationEnables attachment of quencher/fluorophore for enzyme activity monitoring nih.gov

Integration into Polymeric Architectures via Alkyne Polymerization

The terminal alkyne group of this compound is a highly reactive functional handle that facilitates its integration into polymeric architectures through various alkyne polymerization methods. Notably, it is amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click" chemistry reaction, enabling precise and efficient conjugation nih.govnih.gov. This capability is instrumental in constructing functional polymers and complex molecular assemblies with tailored properties.

An illustrative example is its use as a building block in the synthesis of quenched fluorogenic substrates (QStE) for studying depalmitoylase activity nih.gov. In this application, the terminal alkyne of this compound is employed to attach a quencher molecule via click chemistry, creating a molecular probe where fluorescence is modulated upon enzymatic cleavage of the lipid-protein linkage nih.gov. While this compound itself may not undergo direct polymerization in all these instances, its role as a functional moiety within larger molecules that are then polymerized or integrated into polymer networks is significant. For example, it serves as a synthetic intermediate in creating molecules with terminal alkynes that enhance metabolic stability, as seen in Tenofovir prodrug analogues nih.gov.

Table 5.2: Integration and Functionalization via Alkyne Chemistry

Application TypeRole of this compoundPolymerization/Modification MethodResulting Material/Function
Functional ProbesAlkyne-containing lipid componentClick chemistry (CuAAC)Quenched fluorogenic substrate (QStE) for enzyme activity studies
Prodrug SynthesisLipid chain intermediate with terminal alkyneN/A (alkyne for stability)Metabolically stable Tenofovir prodrug analogues
Functional PolymersMonomer or functionalizing agentAlkyne polymerization (e.g., CuAAC)Polymers with pendant long alkyl chains and specific terminal groups

Application in Nanomaterial Synthesis

While direct use of this compound as a solvent or reagent for quantum dots is not extensively documented in the provided search results, its derivatives and related amphiphilic molecules play a role in nanomaterial synthesis and assembly. Nanoparticles can be functionalized with bilayer molecular coatings, and this compound can serve as a precursor for the amphiphilic components used in these coatings molaid.com.

More significantly, bolalipids synthesized from this compound, such as PC-C18pPhC18-PC, have been utilized as templates for the assembly of gold nanoparticles (AuNPs) researchgate.net. These bolalipid nanofibres provide a structured scaffold that facilitates the ordered arrangement of AuNPs, enabling the creation of one-dimensional metallic nanostructures in solution researchgate.net. This indirect application highlights the compound's utility in constructing ordered supramolecular assemblies that can guide the fabrication of nanomaterials.

Table 5.3: Applications in Nanomaterial Synthesis

Nanomaterial TypeRole of this compound or DerivativesSynthesis StrategyObserved Outcome/Application
Gold Nanoparticles (AuNPs)Derived bolalipids as templatesSelf-assembly of bolalipid nanofibres, AuNP fixationFormation of one-dimensional AuNP arrays in solution
Nanoparticle CoatingsPrecursor for amphiphilic moleculesSynthesis of amphiphiles, self-assembly on NPsBilayer molecular coatings on nanoparticles

Surface Functionalization of Materials

The terminal alkyne group of this compound is a key feature that enables versatile surface functionalization of various materials. This is primarily achieved through robust conjugation chemistries, most notably click reactions like CuAAC. These reactions allow for the efficient and covalent attachment of molecules bearing the terminal alkyne to surfaces pre-modified with complementary functional groups, such as azides nih.govnih.gov. This process permits precise tailoring of surface properties.

This compound is employed in the synthesis of specialized molecular probes, such as quenched fluorogenic substrates for enzyme assays, where the alkyne facilitates the conjugation of a quencher moiety nih.gov. These functionalized molecules can then be immobilized onto material surfaces, imparting specific chemical or biological recognition capabilities. Furthermore, the self-assembly characteristics of bolalipids derived from this compound, including the formation of organized nanofibres, can also be leveraged for surface modification, potentially creating structured interfaces or templates on diverse substrates beilstein-journals.orgresearchgate.net.

Table 5.4: Surface Functionalization Applications

Material/Surface TypeFunctionalization StrategyFunctional Group InvolvedResulting Surface Property/Application
Various SurfacesClick chemistry (CuAAC)Terminal alkyneCovalent attachment of molecules, tailored surface properties
Molecular ProbesClick chemistry (CuAAC)Terminal alkyneImmobilization of functional molecules (e.g., enzyme substrates)
Self-assembled StructuresTemplating/Grafting of derived bolalipidsAlkyne or bolalipid structureCreation of structured interfaces, organized molecular layers on surfaces

Biosynthesis and Enzymatic Transformations of Long Chain Alkyne Alcohols

Enzymatic Pathways for Fatty Acid Derivatives with Alkyne Moieties

Enzymatic pathways responsible for introducing alkyne functionalities into fatty acid chains primarily involve specialized desaturases, often referred to as acetylenases, and sometimes cytochrome P450 enzymes. These biocatalysts typically operate by catalyzing the dehydrogenation of existing double bonds in unsaturated fatty acids, thereby forming triple bonds (4, 8, 24).

In bacterial systems, well-characterized pathways such as the JamABC and TtuABC systems exemplify the enzymatic machinery for terminal alkyne formation. These systems are comprised of three key components: an acyl-CoA ligase (e.g., JamA, TtuA) that activates fatty acids, a membrane-bound desaturase/acetylenase (e.g., JamB, TtuB) that introduces the alkyne, and an Acyl Carrier Protein (ACP) (e.g., JamC, TtuC) which serves as a carrier for the modified fatty acyl moiety (2, 4, 13, 19). JamB, for instance, is a bifunctional enzyme capable of both desaturation and alkynylation, acting sequentially on an acyl-ACP substrate to form a terminal alkyne (2, 13). These enzymes exhibit varying substrate specificities, with TtuB showing a preference for C10 fatty acyl substrates (13).

In plants, members of the FAD2 gene family have been identified as Δ12-fatty acid acetylenases. These enzymes catalyze the conversion of linoleic acid (an 18-carbon fatty acid with two double bonds) into crepenynic acid (an 18-carbon fatty acid with a triple bond at the Δ12 position) (5, 23, 24, 28). Enzymes like Crep1 are prominent examples of such plant acetylenases (4, 24). The process often involves the activation of fatty acids by Fatty Acyl-AMP Ligases (FAALs) and their subsequent loading onto ACPs, which then serve as substrates for the modifying desaturases/acetylenases (6, 13, 20).

Chemo-Enzymatic Synthesis Strategies Utilizing Octadec-17-YN-1-OL Analogues

The synthesis of compounds like this compound and its analogues typically involves a combination of chemical and enzymatic strategies. Chemically, the alkyne moiety is often introduced synthetically at the terminal position of an 18-carbon chain, creating an alkynyl fatty alcohol precursor (1, 9). These synthetically prepared alkyne-modified lipids, including fatty acids and alcohols, are invaluable tools in biochemical research.

These alkyne-tagged molecules serve as substrates for in vitro enzymatic assays, allowing for the study of lipid-modifying enzymes. A key application is their use in "click chemistry" , particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This bioorthogonal reaction enables the sensitive and specific detection and quantification of these modified lipids, often by conjugating them to fluorescent probes or affinity tags (1, 7, 8, 9, 14, 30, 37). The ability to introduce an alkyne group without significantly disturbing the fatty acid chain's structure makes these analogues effective probes for tracing metabolic pathways or studying enzyme kinetics (9). Chemo-enzymatic approaches leverage chemical synthesis to create the alkyne functionality, followed by enzymatic steps for further modification or analysis, or vice versa (33, 41).

Identification and Characterization of Relevant Biocatalysts

The identification and characterization of enzymes involved in alkyne biosynthesis are crucial for understanding these pathways and for developing biotechnological applications. Key enzyme classes include:

Desaturases/Acetylenases: These enzymes are central to converting double bonds into triple bonds. Examples include plant FAD2 family members (e.g., Crep1) and bacterial nonheme diiron desaturases/acetylenases like JamB and TtuB (4, 5, 13, 24).

Acyl-CoA Ligases: Enzymes such as JamA and TtuA are responsible for activating fatty acids by converting them into acyl-CoA esters, a necessary step before loading onto ACPs (2, 13).

Acyl Carrier Proteins (ACPs): Proteins like JamC and TtuC are essential for carrying the activated fatty acyl substrate to the modifying enzymes (2, 13).

Other Enzymes: In the biosynthesis of alkyne-containing amino acids, enzymes like BesB (a PLP-dependent lyase) play a role in forming the terminal alkyne through elimination reactions (2, 11).

Characterization methods involve a range of biochemical and genetic techniques. These include in vitro enzyme assays to determine kinetic parameters (e.g., Michaelis-Menten constants), kinetic isotope effect (KIE) studies to elucidate reaction mechanisms, and heterologous expression systems (e.g., in E. coli or yeast) to functionally express and study these enzymes (1, 4, 13). Genome mining and comparative genomics are vital for discovering novel enzymes and pathways (4, 13).

Bio-inspired Synthetic Routes

The discovery of natural pathways for alkyne biosynthesis, such as the bacterial JamABC and TtuABC systems, provides a foundation for bio-inspired synthetic routes . These natural enzymatic machineries can be harnessed through metabolic engineering and synthetic biology approaches to produce alkyne-tagged molecules. For instance, the genes encoding these pathways can be expressed in heterologous hosts like Escherichia coli to enable the de novo biosynthesis and incorporation of alkyne functionalities into various natural product scaffolds (4, 13). This mimics the natural process, allowing for the production of complex molecules with specific chemical tags for research and application.

Advanced Analytical Techniques for Characterization and Quantification in Research

Chromatographic Separations (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS))

Chromatographic techniques are fundamental for separating "Octadec-17-YN-1-OL" from other components in a mixture, allowing for its accurate identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a powerful tool for analyzing volatile and thermally stable compounds. derpharmachemica.comijpsjournal.com While direct GC-MS data for "this compound" is not extensively available in the reviewed literature, the methodology is well-established for similar long-chain alcohols and alkynes. derpharmachemica.comchula.ac.th The process involves vaporizing the sample and passing it through a capillary column, where compounds are separated based on their boiling points and interactions with the column's stationary phase. chula.ac.th The separated components then enter a mass spectrometer, which ionizes and fragments them, producing a unique mass spectrum that serves as a molecular fingerprint. derpharmachemica.com For instance, in the analysis of related compounds, specific columns like a ZB 5-MS non-polar column are used with a defined temperature program to ensure optimal separation. derpharmachemica.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly versatile and sensitive technique, particularly useful for compounds that are not suitable for GC due to low volatility or thermal instability. ijpsjournal.comnih.govekb.eg In the context of "this compound" and its derivatives, LC-MS has been employed for purification, identification, and pharmacokinetic studies. nih.govbeilstein-journals.org For example, an Agilent 1200 HPLC system equipped with a 6120 Quadrupole mass spectrometer (ESI) has been used for the analysis of related lipid prodrugs. nih.gov The separation is typically achieved on a reverse-phase column, eluting with a gradient of organic solvents like methanol (B129727) or acetonitrile (B52724) in water. nih.gov LC-MS/MS, a tandem mass spectrometry approach, further enhances selectivity and sensitivity, which is crucial for quantifying low levels of the compound and its metabolites in biological samples like plasma and liver homogenates. nih.govekb.eg

Table 1: Chromatographic Conditions for Related Compound Analysis
TechniqueColumn TypeMobile Phase/Carrier GasDetectorApplicationReference
GC-MSZB 5-MS capillary standard Non-Polar columnHeliumMass Spectrometer (MS)Analysis of methanol extracts derpharmachemica.com
LC-MSAnalytical, reverse-phase, Agilent ZORBAXMethanol/Water or Acetonitrile/Water with 0.1% Formic AcidQuadrupole Mass Spectrometer (ESI)Analysis of lipid prodrugs nih.gov
LC-MS/MSNot specifiedNot specifiedTandem Mass SpectrometerPharmacokinetic sample analysis nih.gov

High-Resolution Mass Spectrometry Techniques (e.g., HRMS, MS/MS, SIFT-MS, PTR-TOF-MS)

High-resolution mass spectrometry (HRMS) techniques offer exceptional mass accuracy, enabling the determination of the elemental composition of "this compound" and its metabolites. nih.govbeilstein-journals.orgmdpi.com

HRMS and MS/MS: HRMS provides the exact mass of the parent ion, which can be used to confirm the molecular formula. nih.govmdpi.com In one instance, HRMS was performed at a dedicated mass spectrometry center to characterize related compounds. nih.gov Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion to generate product ions. researchgate.net This provides structural information and is highly specific, making it invaluable for identifying and quantifying compounds in complex mixtures, such as in metabolomic studies. researchgate.net

Selected Ion Flow Tube Mass Spectrometry (SIFT-MS): SIFT-MS is a real-time, direct-injection mass spectrometry technique that can rapidly analyze volatile organic compounds (VOCs) in the headspace of a sample without prior chromatography. ives-technicalreviews.euchromatographyonline.com It uses soft chemical ionization, which minimizes fragmentation and simplifies the resulting mass spectra. chromatographyonline.comcopernicus.org While specific applications to "this compound" are not documented, its utility for analyzing other long-chain volatile compounds suggests its potential applicability. ives-technicalreviews.eu

Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-TOF-MS): Similar to SIFT-MS, PTR-TOF-MS is a sensitive technique for real-time monitoring of VOCs. copernicus.orgnih.gov It uses proton transfer from H₃O⁺ ions to ionize analytes with a proton affinity greater than water. actris.eu The high mass resolution of the time-of-flight analyzer allows for the separation of isobaric compounds, which is a significant advantage in complex sample analysis. copernicus.org This technique could be employed to study the emission or presence of "this compound" in various environments, provided it has sufficient volatility.

X-ray Diffraction Studies for Solid-State Characterization

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques combine a separation method with a spectroscopic detection method, providing a comprehensive analysis of complex mixtures. researchgate.netchemijournal.comnih.gov The coupling of these techniques enhances analytical power, offering both separation and identification in a single run. chemijournal.comajrconline.org

Examples of powerful hyphenated techniques relevant to the analysis of "this compound" include:

LC-NMR: This technique directly couples liquid chromatography with NMR spectroscopy, allowing for the structural elucidation of separated compounds without the need for manual fraction collection. ijpsjournal.comajrconline.org

LC-NMR-MS: The addition of a mass spectrometer to an LC-NMR system provides a third dimension of data (retention time, NMR spectrum, and mass spectrum), offering an unparalleled level of chemical information for the analysis of complex mixtures. nih.gov

GCxGC-MS: Two-dimensional gas chromatography coupled with mass spectrometry provides significantly enhanced separation power for complex volatile samples. researchgate.net

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing Octadec-17-YN-1-OL in academic settings?

  • Methodological Answer : Synthesis should follow standardized organic chemistry protocols, emphasizing purity control. For characterization:

  • Elemental Analysis : Confirm stoichiometry (e.g., C, H, O content) using combustion analysis .
  • Spectroscopy : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify structural integrity, with chemical shifts compared to computational predictions (e.g., DFT calculations) .
  • Chromatography : Employ GC-MS or HPLC to assess purity (>95%) and detect side products .
    • Data Table :
TechniqueParametersExpected Outcomes
NMR400 MHz, CDCl3_3 solventPeaks at δ 4.8 (triplet, -C≡CH), δ 1.2–1.6 (alkyl chain)
GC-MSHe carrier gas, 70 eV ionizationMolecular ion peak at m/z 268.3

Q. How can researchers ensure reproducibility in studies involving this compound?

  • Methodological Answer :

  • Detailed Protocols : Publish step-by-step synthesis and purification steps, including solvent ratios, reaction temperatures, and catalyst concentrations .
  • Supporting Information : Provide raw spectral data (e.g., NMR FID files) and crystallographic CIF files (if applicable) in supplementary materials .
  • Cross-Validation : Compare results with independent replicates or collaborative studies to address batch variability .

Advanced Research Questions

Q. How should researchers resolve contradictions in physicochemical data (e.g., melting points or solubility) reported for this compound?

  • Methodological Answer :

  • Error Analysis : Quantify measurement uncertainties (e.g., ±0.5°C for melting points) and document environmental conditions (e.g., humidity during DSC) .
  • Comparative Studies : Replicate conflicting experiments using identical reagents and equipment to isolate variables .
  • Meta-Analysis : Aggregate published data into a statistical model (e.g., ANOVA) to identify outliers or systematic biases .

Q. What advanced computational methods are suitable for modeling the reactivity of this compound in catalytic systems?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry using Gaussian or ORCA software to predict reaction pathways (e.g., alkyne hydrogenation barriers) .
  • MD Simulations : Simulate solvent interactions (e.g., toluene vs. THF) to assess steric effects on reaction kinetics .
  • Data Integration : Combine computational results with experimental kinetics (e.g., Arrhenius plots) to validate models .

Q. How can researchers design experiments to probe the biological activity of this compound while minimizing cytotoxicity false positives?

  • Methodological Answer :

  • Dose-Response Curves : Test across a logarithmic concentration range (1 nM–100 µM) to identify IC50_{50} values .
  • Control Assays : Include cell viability assays (e.g., MTT) and use isogenic cell lines to distinguish target-specific effects .
  • Mechanistic Studies : Pair phenotypic screens with target-engagement assays (e.g., thermal shift assays for protein binding) .

Data Analysis & Reporting Guidelines

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects in this compound toxicity studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism .
  • Error Propagation : Calculate confidence intervals for IC50_{50} values using bootstrap resampling .
  • Data Transparency : Report raw data distributions (e.g., box plots) rather than mean ± SD alone to highlight variability .

Q. How should researchers address discrepancies between theoretical and experimental spectroscopic data for this compound?

  • Methodological Answer :

  • Sensitivity Analysis : Vary computational parameters (e.g., solvent dielectric constant) to match experimental conditions .
  • Hybrid Methods : Combine NMR chemical shift predictions with X-ray crystallography to resolve conformational ambiguities .

Ethical & Procedural Considerations

Q. What strategies ensure compliance with academic integrity standards when publishing studies on this compound?

  • Methodological Answer :

  • Citation Practices : Use reference managers (e.g., EndNote) to accurately credit prior work, avoiding "citation stuffing" .
  • Data Archiving : Deposit datasets in repositories like Zenodo or ChemRxiv with persistent DOIs .
  • Conflict Disclosure : Declare funding sources or institutional partnerships that may influence research outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.